molecular formula C15H16N4 B148225 N-alpha-Ethylbenzyl-1-aminobenzotriazole CAS No. 132195-09-6

N-alpha-Ethylbenzyl-1-aminobenzotriazole

Cat. No. B148225
M. Wt: 252.31 g/mol
InChI Key: XCQZFQZVHZIPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Ethylbenzyl-1-aminobenzotriazole (EBAT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. EBAT is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs and xenobiotics.

Mechanism Of Action

N-alpha-Ethylbenzyl-1-aminobenzotriazole binds irreversibly to the heme group of cytochrome P450 enzymes, preventing their activity. This inhibition occurs through the formation of a covalent bond between the ethyl group of N-alpha-Ethylbenzyl-1-aminobenzotriazole and the heme group of the enzyme. The irreversible nature of this inhibition makes N-alpha-Ethylbenzyl-1-aminobenzotriazole a potent inhibitor of cytochrome P450 enzymes.

Biochemical And Physiological Effects

The inhibition of cytochrome P450 enzymes by N-alpha-Ethylbenzyl-1-aminobenzotriazole can have significant biochemical and physiological effects. As mentioned earlier, this inhibition can increase the bioavailability of drugs and xenobiotics. However, it can also lead to drug-drug interactions and toxicity if not carefully monitored. Additionally, the inhibition of cytochrome P450 enzymes can affect the metabolism of endogenous compounds, such as steroids and fatty acids.

Advantages And Limitations For Lab Experiments

N-alpha-Ethylbenzyl-1-aminobenzotriazole has several advantages for use in lab experiments. Its irreversible inhibition of cytochrome P450 enzymes makes it a potent inhibitor. Additionally, its specificity for cytochrome P450 enzymes makes it a useful tool for investigating the role of these enzymes in drug metabolism and toxicity. However, the irreversible nature of its inhibition can also be a limitation, as it can lead to the accumulation of drugs and xenobiotics in the body. Additionally, the specificity of N-alpha-Ethylbenzyl-1-aminobenzotriazole for cytochrome P450 enzymes means that it cannot be used to investigate the role of other enzymes involved in drug metabolism.

Future Directions

There are several future directions for research involving N-alpha-Ethylbenzyl-1-aminobenzotriazole. One potential area of research is investigating the role of cytochrome P450 enzymes in drug-drug interactions and toxicity. Additionally, the development of more selective inhibitors of cytochrome P450 enzymes could lead to improved drug development and reduced toxicity. Finally, the use of N-alpha-Ethylbenzyl-1-aminobenzotriazole in combination with other inhibitors could provide a more comprehensive understanding of the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Conclusion
In conclusion, N-alpha-Ethylbenzyl-1-aminobenzotriazole is a potent inhibitor of cytochrome P450 enzymes that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research involving N-alpha-Ethylbenzyl-1-aminobenzotriazole could lead to improved drug development and a better understanding of the role of cytochrome P450 enzymes in drug metabolism and toxicity.

Synthesis Methods

The synthesis of N-alpha-Ethylbenzyl-1-aminobenzotriazole involves the reaction of 1-aminobenzotriazole with alpha-bromoethylbenzene in the presence of a palladium catalyst. The reaction yields N-alpha-Ethylbenzyl-1-aminobenzotriazole as a white crystalline solid with a melting point of 80-82°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-alpha-Ethylbenzyl-1-aminobenzotriazole has been used in various scientific research studies due to its ability to inhibit cytochrome P450 enzymes. This inhibition can be useful in drug discovery and development, as it can prevent the metabolism of drugs and increase their bioavailability. N-alpha-Ethylbenzyl-1-aminobenzotriazole has also been used in studies investigating the role of cytochrome P450 enzymes in drug metabolism and toxicity.

properties

CAS RN

132195-09-6

Product Name

N-alpha-Ethylbenzyl-1-aminobenzotriazole

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N-(1-phenylpropyl)benzotriazol-1-amine

InChI

InChI=1S/C15H16N4/c1-2-13(12-8-4-3-5-9-12)17-19-15-11-7-6-10-14(15)16-18-19/h3-11,13,17H,2H2,1H3

InChI Key

XCQZFQZVHZIPLA-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2

Canonical SMILES

CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2

synonyms

alpha-EB
N-alpha-ethylbenzyl-1-aminobenzotriazole

Origin of Product

United States

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